N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-methyl-4-nitrobenzamide
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Overview
Description
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-methyl-4-nitrobenzamide is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-methyl-4-nitrobenzamide typically involves multiple steps, starting with the preparation of the pyridazine core. The synthetic route may include the following steps:
Formation of the Pyridazine Core: This can be achieved by cyclization reactions involving hydrazine derivatives and diketones or ketoesters.
Introduction of the Ethylsulfonyl Group: This step involves the sulfonylation of the pyridazine ring using ethylsulfonyl chloride under basic conditions.
Attachment of the Phenyl and Benzamide Groups: The phenyl group can be introduced through a Suzuki coupling reaction, while the benzamide group can be attached via an amide bond formation reaction.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield and scalability.
Chemical Reactions Analysis
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:
Substitution: The ethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and hydrochloric acid . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-methyl-4-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential antimicrobial, anticancer, and anti-inflammatory activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins involved in various biological pathways . The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to therapeutic outcomes such as antimicrobial or anticancer effects .
Comparison with Similar Compounds
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-methyl-4-nitrobenzamide can be compared with other pyridazine derivatives, such as:
Pyridaben: An acaricide used in agriculture.
Zardaverine: A phosphodiesterase inhibitor with anti-inflammatory properties.
Emorfazone: An anti-inflammatory drug.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethylsulfonyl group, which may confer unique pharmacological properties .
Properties
IUPAC Name |
N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S/c1-3-30(28,29)19-10-8-17(22-23-19)14-5-4-6-16(12-14)21-20(25)15-7-9-18(24(26)27)13(2)11-15/h4-12H,3H2,1-2H3,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRWGSKLUKNGNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.